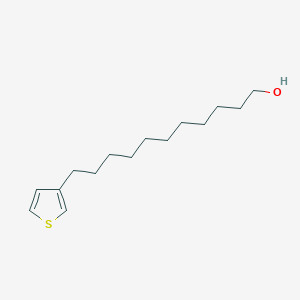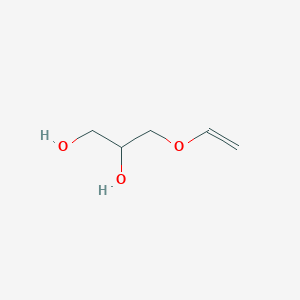![molecular formula C29H60N2O B14279651 N-[3-(Dimethylamino)propyl]tetracosanamide CAS No. 138527-96-5](/img/structure/B14279651.png)
N-[3-(Dimethylamino)propyl]tetracosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]tetracosanamide is a chemical compound with the molecular formula C27H55N2O. It is an amide derivative of tetracosanoic acid, featuring a dimethylamino group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(Dimethylamino)propyl]tetracosanamide can be synthesized through the reaction of tetracosanoic acid with N,N-dimethylpropane-1,3-diamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetracosanoic acid and the amine group of N,N-dimethylpropane-1,3-diamine. This process can be catalyzed by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a suitable solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amides or tertiary amines.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]tetracosanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]tetracosanamide involves its ability to interact with lipid membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in membrane permeability and protein stability. This compound can also form micelles, which can encapsulate hydrophobic molecules and facilitate their transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: A similar compound used in polymer chemistry for the synthesis of pH-responsive hydrogels.
N,N-Dimethylpropane-1,3-diamine: A precursor in the synthesis of various amides and surfactants.
Stearic acid 3-(dimethylaminopropyl)amide: Another amide derivative with similar surfactant properties.
Uniqueness
N-[3-(Dimethylamino)propyl]tetracosanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics. This makes it particularly effective in forming stable micelles and enhancing the solubility of hydrophobic compounds in aqueous solutions. Its ability to interact with biological membranes and proteins also sets it apart from shorter-chain analogs.
Properties
CAS No. |
138527-96-5 |
|---|---|
Molecular Formula |
C29H60N2O |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]tetracosanamide |
InChI |
InChI=1S/C29H60N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29(32)30-27-25-28-31(2)3/h4-28H2,1-3H3,(H,30,32) |
InChI Key |
QQBIQLVGDOJOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)





![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)



